METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
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Overview
Description
METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a methoxyphenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenylacetic acid.
Formation of the Carboxylate Ester: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[2-(2-HYDROXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- METHYL 2-{[2-(2-CHLOROPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
METHYL 2-{[2-(2-METHOXYPHENYL)ACETYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the methoxy group, which can enhance its lipophilicity and improve its ability to cross cell membranes. This property can make it more effective in biological applications compared to its hydroxyl or chloro analogs.
Properties
IUPAC Name |
methyl 2-[[2-(2-methoxyphenyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-9-13(14(19)21-3)22-15(16-9)17-12(18)8-10-6-4-5-7-11(10)20-2/h4-7H,8H2,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFDWTBLSHMKJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=CC=C2OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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